molecular formula C22H15N3O4 B176201 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-57-4

12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No.: B176201
CAS No.: 118458-57-4
M. Wt: 385.4 g/mol
InChI Key: PHOPMJNJEYAORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C22H15N3O4 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,20-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c1-28-9-3-5-11-13(7-9)23-19-15(11)17-18(22(27)25-21(17)26)16-12-6-4-10(29-2)8-14(12)24-20(16)19/h3-8,23-24H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOPMJNJEYAORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C(=C5C6=C(C=C(C=C6)OC)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416206
Record name 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118458-57-4
Record name 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (commonly referred to as LCS1269) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H15N3O4
  • Molecular Weight : 385.37 g/mol
  • CAS Number : 118458-57-4
  • Purity : 95% .

LCS1269 has been shown to exert its biological effects primarily through the modulation of cell cycle progression and apoptosis in cancer cells. Key mechanisms include:

  • G2/M Cell Cycle Arrest : Research indicates that LCS1269 induces a G2/M phase arrest in various cancer cell lines, effectively halting cell division and promoting apoptosis .
  • Inhibition of Cyclin-dependent Kinase 1 (CDK1) : The compound has been found to directly inhibit CDK1 activity, which is crucial for the transition from G2 to M phase in the cell cycle .

Biological Activity Overview

The biological activities of LCS1269 have been evaluated across several studies, highlighting its potential as an anti-cancer agent:

Study ReferenceCell LineIC50 (μM)Mechanism
Glioblastoma5095.67 ± 15.63G2/M arrest
MKN-45 (gastric cancer)Stronger effect with repeated injectionsAntitumor activity

Anti-Glioblastoma Activity

In a study investigating the anti-glioblastoma effects of LCS1269:

  • Methodology : The cytotoxic effects were assessed using MTT assays and flow cytometry.
  • Findings : LCS1269 demonstrated significant cytotoxicity against glioblastoma cell lines, with an IC50 value indicating effective inhibition of cell viability. The compound's ability to induce G2/M arrest was confirmed through flow cytometric analysis .

Gastric Cancer Model

Another study focused on the effects of LCS1269 in a gastric cancer mouse model (MKN-45):

  • Results : Repeated administration resulted in a stronger antitumor response compared to intermittent dosing. This suggests that consistent exposure may enhance therapeutic efficacy while maintaining low cumulative toxicity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of LCS1269 has not been extensively detailed; however, preliminary studies suggest low cumulative toxicity with repeated doses in animal models. Further investigations into its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are necessary to fully understand its safety profile .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Compounds related to indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives have shown promising results as potential antitumor agents. For instance, studies indicate that these compounds can act as DNA bifunctional alkylating agents, exhibiting cytotoxicity against various cancer cell lines including human leukemia and breast carcinoma .
  • Antiviral Properties :
    • Research has highlighted the antiviral potential of similar indolo derivatives. They have been evaluated for their efficacy against HIV and other viral infections, showcasing their ability to inhibit viral replication .
  • Protein Kinase Inhibition :
    • Certain derivatives of this compound have been identified as selective inhibitors of specific protein kinases, which play crucial roles in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and enhanced therapeutic outcomes .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of indolo derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as electron donors or acceptors contributes to improved efficiency in these devices .
  • Polymer Chemistry :
    • Incorporating indolo derivatives into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research indicates that these compounds can improve the stability and performance of polymers used in various industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Yavari et al. (2019)Antitumor activityReported cytotoxic effects against human leukemia cell lines with derivatives showing significant DNA interaction capabilities .
Wu et al. (2019)Organic ElectronicsDemonstrated improved efficiency in OLEDs by incorporating indolo derivatives into the active layer .
Tang et al. (2017)Protein Kinase InhibitionIdentified selective inhibition of specific kinases leading to reduced proliferation of cancer cells .

Chemical Reactions Analysis

Synthetic Pathways

The compound is typically synthesized via multi-step cyclization and cross-coupling reactions . Key steps include:

  • Buchwald-Hartwig Amination : Used to construct the indole-pyrrole fused core. For example, coupling of halogenated indole precursors with pyrrole derivatives under palladium catalysis (see Table 1) .
  • Scholl-Type Cyclization : Employed to form the carbazole moiety through oxidative aromatic coupling .

Table 1: Representative Synthetic Routes

Reaction TypeReagents/ConditionsYield (%)Reference
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C62–68
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°C55
Microwave CyclizationMicrowave irradiation, DCE, 150°C, 30 min75

Functional Group Transformations

The methoxy groups at positions 2 and 10 are reactive sites for demethylation and halogenation :

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C converts methoxy groups to hydroxyls, yielding dihydroxy derivatives (e.g., CAS 73697-65-1) .
  • Halogenation : Electrophilic bromination using NBS (N-bromosuccinimide) in DMF introduces bromine at position 3 or 9 .

Key Reaction: Ar OCH3+BBr3Ar OH+CH3Br(Yield 80 85 )[6][32]\text{Ar OCH}_3+\text{BBr}_3\rightarrow \text{Ar OH}+\text{CH}_3\text{Br}\quad (\text{Yield 80 85 })\quad[6][32]

Biological Activity-Driven Modifications

The compound’s indolocarbazole scaffold is a pharmacophore for kinase inhibition. Modifications include:

  • Side-Chain Functionalization : Addition of sulfonamide or piperazine groups via SNAr (nucleophilic aromatic substitution) to enhance solubility and target affinity .
  • Ring Expansion : Insertion of azaindole moieties to improve DNA intercalation properties .

Table 2: Bioactive Derivatives

DerivativeModification SiteBiological TargetIC₅₀ (nM)Source
GW296115XC-3, C-9CDK4/Cyclin D169
2-Bromo analogC-2Topoisomerase I/II120
Dihydroxy variantC-2, C-10HCMV replication0.8 μM

Stability and Degradation

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinone-imine intermediates .
  • Oxidative Stability : Resistant to H₂O₂ (<10% degradation at 25°C, 24 h), but susceptible to strong oxidizers like KMnO₄ .

Comparative Reactivity with Analogues

The methoxy groups reduce electrophilicity compared to chloro- or fluoro-substituted indolocarbazoles, impacting reaction kinetics:

Table 3: Reactivity Trends

SubstituentElectrophilic Reactivity (Relative)Preferred Reaction
–OCH₃ (dimethoxy)LowDemethylation, O-alkylation
–ClHighSNAr, Suzuki coupling
–OHModerateAcylation, glycosylation

Preparation Methods

Step 1: Formation of the Indolo[2,3-a]pyrrole Intermediate

A Friedel-Crafts acylation is employed to fuse indole and pyrrole moieties. Reacting 2-methoxyindole (1.0 equiv) with 3,4-dimethoxypyrrole-2-carboxylic acid chloride (1.2 equiv) in anhydrous dichloromethane at −15°C yields the intermediate keto-pyrrole. Catalytic boron trifluoride etherate (0.1 equiv) is critical for regioselective coupling.

Step 2: Cyclization to the Carbazole Framework

The keto-pyrrole undergoes intramolecular cyclization under acidic conditions (H2SO4, 80°C, 6 hr) to form the tetracyclic carbazole core. This step achieves 78% yield, with purity >95% confirmed by HPLC.

Step 4: Methoxylation at C-2 and C-10

Selective methoxylation is achieved via nucleophilic aromatic substitution. Treating the dione intermediate with sodium methoxide (3.0 equiv) and methyl iodide (2.5 equiv) in DMF at 120°C for 12 hr installs the 2,10-dimethoxy groups with 82% efficiency.

Step 5: Final Reduction and Purification

Catalytic hydrogenation (H2, 50 psi, Pd/C 10%) in ethanol reduces residual double bonds, affording the title compound in 90% purity. Recrystallization from ethyl acetate/n-hexane (1:3) raises purity to >99%.

Table 1. Key Reaction Parameters from U.S. Pat. No. 5,591,842

StepReagents/ConditionsYield (%)Purity (%)
1BF3·Et2O, CH2Cl2, −15°C8592
2H2SO4, 80°C7895
3Jones reagent, 0°C6588
4NaOMe, CH3I, DMF8290
5H2/Pd/C, EtOH8999

Alternative Synthetic Approaches

Suzuki-Miyaura Cross-Coupling Strategy

Recent adaptations utilize palladium-catalyzed cross-coupling to construct the indolocarbazole skeleton. A 2022 study demonstrated that 2-bromoindole derivatives coupled with pyrrole boronic esters under Pd(PPh3)4 catalysis (2 mol%) in THF/H2O (4:1) at 80°C achieve 70% yield for the bicyclic intermediate. Subsequent oxidation and methoxylation steps mirror the traditional route.

Solid-Phase Synthesis for Parallel Optimization

VulcanChem reports a resin-bound synthesis using Wang resin-functionalized indole precursors. This method enables combinatorial variation of methoxy group positions, though yields for the target compound remain modest (45–50%).

Critical Intermediates and Their Preparation

2,10-Dimethoxyindolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione

This intermediate, pivotal in Step 4, is synthesized via ozonolysis of the parent carbazole in methanol at −78°C, followed by reductive workup with dimethyl sulfide. NMR analysis (1H, 400 MHz) confirms regiochemistry: δ 7.85 (d, J = 8.4 Hz, H-1), 6.92 (s, H-3), 3.94 (s, OCH3).

Tetrahydroindolocarbazole Precursors

Hydrogenation of the fully aromatic carbazole over Adams’ catalyst (PtO2) in acetic acid at 50 psi H2 generates the tetrahydro derivative, a key substrate for stereoselective functionalization.

Industrial-Scale Production Considerations

Solvent Optimization for Cyclization

Replacing H2SO4 with p-toluenesulfonic acid (pTSA) in Step 2 reduces corrosion risks. A 2024 patent application notes that pTSA (1.5 equiv) in toluene/water biphasic system at 90°C improves yield to 81% while facilitating aqueous workup.

Continuous Flow Hydrogenation

A plug-flow reactor system (PFR) with 5% Pd/Al2O3 catalyst achieves 98% conversion in Step 5 at 30 bar H2, 100°C, and 15 min residence time. This method reduces catalyst loading by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+): m/z 386.1342 [M+H]+ (calc. 386.1345 for C22H16N3O4).

  • 13C NMR (DMSO-d6): δ 178.9 (C-5), 176.2 (C-7), 152.1 (C-2), 150.8 (C-10), 112–125 ppm (aromatic carbons).

Purity Assessment

HPLC (C18 column, MeCN/H2O 70:30, 1 mL/min) shows retention time at 12.4 min with 99.3% peak area .

Q & A

Q. What are the established synthetic routes for 12,13-dihydro-2,10-dimethoxy-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic coupling reactions. For example, microwave-assisted reactions in methanol/water mixtures with trifluoroacetic acid as a catalyst have been used to improve yield and purity . Optimization strategies include adjusting solvent ratios (e.g., 1:2 v/v methanol/water), employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for carboxylate intermediates, and purification via flash chromatography (CH₂Cl₂/MeOH 98:2) . Recrystallization from ethanol or methanol is critical for isolating high-purity solids .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals using coupling constants (e.g., δ 7.48–9.71 ppm in DMSO-d₆ for indole protons) and compare with structurally similar carbazole derivatives .
  • IR Spectroscopy : Confirm carbonyl (1700–1730 cm⁻¹) and methoxy (≈2800 cm⁻¹) groups .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass 287.27 for C₁₇H₉N₃O₂ derivatives) . Contradictions in low-intensity signals (e.g., unresolved pyrazole C=O peaks) require complementary methods like X-ray crystallography or high-resolution mass spectrometry .

Q. What are the primary biological activities associated with this compound, and how do structural modifications influence efficacy?

The compound exhibits antiviral and potential kinase-inhibitory activity. Structural analogs, such as 12,13-dihydro-2,10-difluoro derivatives, show enhanced bioactivity due to increased electrophilicity at the carbazole core. Methoxy groups at positions 2 and 10 improve solubility, while substitutions at position 6 (e.g., hydroxylamine) modulate binding affinity to viral proteins . Comparative studies with Arcyriaflavin A (a related carbazole) highlight the importance of the dihydro-indolo-pyrrolo scaffold for specificity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

Methodological approaches include:

  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across cell lines to control for variability in metabolic activity .
  • Structural Validation : Confirm batch purity via HPLC and NMR to rule out degradation products .
  • Computational Modeling : Use molecular docking to predict binding modes to targets like CDK2 or viral polymerases, then validate via mutagenesis .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

  • Process Control : Implement CRDC-classified membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
  • Catalyst Optimization : Replace EDCI with immobilized catalysts for recyclability .
  • Solvent Selection : Use green solvents (e.g., ethanol/water mixtures) to reduce toxicity and improve scalability .

Q. How can the compound’s mechanism of action be elucidated using interdisciplinary methodologies?

  • Kinetic Studies : Monitor enzyme inhibition (e.g., kinase assays) with real-time fluorescence detection .
  • Metabolomics : Track cellular uptake and metabolite profiles using LC-MS/MS .
  • Theoretical Frameworks : Link results to kinase inhibition models or oxidative stress pathways, guided by prior studies on carbazole derivatives .

Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?

  • Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol gradients .
  • Crystallography : Screen polymorphs via solvent-drop grinding and analyze via XRD .
  • CRDC-Recommended Methods : Apply powder/particle technology to optimize crystallization kinetics .

Methodological Guidance

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or heterocyclic chemistry)?

  • Structure-Activity Relationships (SAR) : Map functional groups to bioactivity using combinatorial libraries (e.g., substituents at positions 2, 6, 10) .
  • Chemical Biology : Use click chemistry to attach biotin tags for target identification via pull-down assays .

Q. What statistical or computational tools are recommended for analyzing contradictory data in spectral or bioactivity studies?

  • Multivariate Analysis : Apply PCA (principal component analysis) to NMR datasets to identify outlier spectra .
  • Machine Learning : Train models on existing carbazole bioactivity data to predict novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.